molecular formula C10H9F3N2 B3098720 1-(2,2,2-Trifluoroethyl)indol-4-amine CAS No. 1341455-33-1

1-(2,2,2-Trifluoroethyl)indol-4-amine

Cat. No.: B3098720
CAS No.: 1341455-33-1
M. Wt: 214.19
InChI Key: GZDYGNBBLFTFLY-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)indol-4-amine is a chemical building block designed for research applications in drug discovery and medicinal chemistry. This compound features an indole core, a privileged scaffold in pharmaceuticals, which is functionalized with both a primary amine and a 2,2,2-trifluoroethyl group. The amine group provides a versatile handle for further synthetic modification, allowing researchers to create a wide array of derivatives . The incorporation of the trifluoroethyl group is a common strategy in medicinal chemistry, as the trifluoromethyl (CF₃) moiety is known to significantly influence the properties of a molecule. It can enhance metabolic stability, improve lipophilicity, and modulate electron distribution, which often leads to improved pharmacokinetic profiles and biological activity . While specific biological data for this compound is not available in the public domain, its structure aligns with compounds of interest in developing therapeutic agents. Indole derivatives are prevalent in many approved drugs and investigational compounds across various therapeutic areas, including oncology, reflecting the scaffold's broad utility . Researchers may utilize this compound as a key synthon in the synthesis of more complex molecules for high-throughput screening or as a starting point for structure-activity relationship (SAR) studies. This product is supplied for research purposes only. It is strictly not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)6-15-5-4-7-8(14)2-1-3-9(7)15/h1-5H,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDYGNBBLFTFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2,2,2 Trifluoroethyl Indol 4 Amine and Analogues

Regioselective and Stereoselective Trifluoroethylation Strategies for Indole (B1671886) Systems

Achieving control over the position of trifluoroethylation on the indole nucleus is critical for synthesizing specific isomers and analogues. Modern synthetic methods have increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized substrates, and on novel electrophilic substitution approaches under mild conditions.

Direct C-H functionalization represents a highly atom-economical approach to forging new carbon-carbon bonds. These methods target the intrinsic reactivity of the indole ring, often enhanced or directed by a catalyst.

A significant development in indole functionalization is the use of hypervalent iodine reagents, which can serve as powerful electrophilic sources. A transition metal-free, direct C-H trifluoroethylation method has been developed that demonstrates high selectivity for the C3 position of the indole ring. mtak.hu This reaction utilizes 2,2,2-trifluoroethyl(mesityl)iodonium triflate as the trifluoroethylating agent. mtak.hu

The methodology is distinguished by its operational simplicity, mild reaction conditions, and rapid reaction times, typically ranging from 10 to 240 minutes. mtak.hu The reaction proceeds efficiently without the need for a transition metal catalyst, which can be advantageous in avoiding metal contamination in the final products. mtak.hu This approach shows broad functional group tolerance, successfully yielding trifluoroethylated products for indoles bearing halogens (Cl, Br, I) and boronic esters, which are valuable handles for subsequent cross-coupling reactions. mtak.hu Quantum chemical calculations support the observed high C3 selectivity, indicating that the activation energy for substitution at C3 is significantly lower than at other positions. mtak.hu

Table 1: C3-Trifluoroethylation of Various Indoles with 2,2,2-Trifluoroethyl(mesityl)iodonium Triflate mtak.hu

Indole SubstrateProductYield (%)
Indole3-(2,2,2-Trifluoroethyl)-1H-indole90%
5-Methoxyindole5-Methoxy-3-(2,2,2-trifluoroethyl)-1H-indole95%
6-Chloroindole6-Chloro-3-(2,2,2-trifluoroethyl)-1H-indole85%
5-Bromoindole5-Bromo-3-(2,2,2-trifluoroethyl)-1H-indole90%
5-Iodoindole5-Iodo-3-(2,2,2-trifluoroethyl)-1H-indole81%
Methyl indole-6-carboxylateMethyl 3-(2,2,2-trifluoroethyl)-1H-indole-6-carboxylate72%
Indole-5-boronic acid pinacol ester3-(2,2,2-Trifluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole83%

Iron-catalyzed reactions have gained prominence as a cost-effective and environmentally benign alternative to methods using precious metals. A novel strategy for the trifluoroethylation of indoles involves an iron(III)-catalyzed C(sp²)-H bond insertion. researchgate.netbohrium.com This reaction employs trifluoroacetaldehyde (B10831) N-triftosylhydrazone as a carbene precursor and an iron(III) porphyrin complex, such as Fe(TPP)Cl, as the catalyst. researchgate.netbohrium.com

The reaction mechanism is proposed to proceed through the formation of an iron-carbene intermediate, which then inserts into the C-H bond of the indole ring. researchgate.net This method provides an efficient route for direct C-H functionalization and selective trifluoroethylation. researchgate.netbohrium.com The use of an Fe(III) catalyst is a key feature of this transformation. researchgate.net

Table 2: Iron-Catalyzed C-H Trifluoroethylation of Indoles researchgate.netbohrium.com

Indole SubstrateCatalystCarbene PrecursorProduct
IndoleFe(TPP)ClTrifluoroacetaldehyde N-triftosylhydrazone3-(2,2,2-Trifluoroethyl)-1H-indole
Substituted IndolesFe(TPP)ClTrifluoroacetaldehyde N-triftosylhydrazoneCorresponding C3-trifluoroethylated indoles

Visible light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions to proceed under exceptionally mild conditions. This approach has been successfully applied to the C3-selective trifluoroethylation of imidazoheterocycles, a strategy that is applicable to indole systems. nih.govacs.org The reaction typically uses a photocatalyst, such as Ru(bpy)₃Cl₂ or an organic dye, which, upon irradiation with visible light, can generate a trifluoroethyl radical from a suitable precursor like 1,1,1-trifluoro-2-iodoethane. nih.govacs.org

This radical then engages in a regioselective addition to the electron-rich indole ring. acs.org The methodology is characterized by its excellent functional group tolerance and high regioselectivity, driven by the electrophilic nature of the trifluoroethyl radical attacking the nucleophilic C3 position of the indole. nih.govacs.org

Table 3: Key Features of Visible Light-Induced Trifluoroethylation nih.govacs.org

ParameterDescription
Catalyst Photoredox catalyst (e.g., Ru(bpy)₃Cl₂)
Radical Source 1,1,1-Trifluoro-2-iodoethane
Energy Source Visible light (e.g., household light bulb)
Key Advantages Mild reaction conditions, high functional group tolerance, excellent regioselectivity
Typical Product C3-trifluoroethylated heterocycles

Trifluoroacetaldehyde and its derivatives are versatile building blocks for introducing fluorine-containing groups. Their use in electrophilic substitution reactions provides a direct route to functionalized indole structures.

The electrophilic substitution of indoles with trifluoroacetaldehyde hemiaminals represents a variation of the classical Friedel-Crafts reaction. researchgate.net In this method, hemiaminals, prepared from primary amines and trifluoroacetaldehyde ethyl hemiacetal, react with indoles in the presence of a Lewis acid. researchgate.net This reaction does not install a simple trifluoroethyl group, but rather a 1-(indol-3-yl)-2,2,2-trifluoroethylamine moiety.

The choice of Lewis acid catalyst can influence the reaction outcome. For instance, using BF₃ as the catalyst favors the formation of the desired N-alkyl 1-(indol-3-yl)-2,2,2-trifluoroethylamines. researchgate.net In contrast, the use of ZnI₂ can lead to an increased yield of 2,2,2-trifluoroethyl alcohol as a byproduct. researchgate.net The reaction proceeds readily and can be performed with optically active hemiaminals to produce products with high diastereoselectivity. researchgate.net The regioselectivity of the reaction is highly dependent on the solvent, allowing for selective N1 or C3 functionalization based on the polarity and dielectric constant of the medium. researchgate.net

Table 4: Lewis Acid-Promoted Reaction of Indole with Trifluoroacetaldehyde Hemiaminals researchgate.net

Lewis AcidMajor ProductKey Observation
BF₃N-alkyl 1-(indol-3-yl)-2,2,2-trifluoroethylaminePreferred for amine formation
ZnI₂2,2,2-Trifluoroethyl alcoholSignificant increase in alcohol byproduct

Trifluoroethylation via Trifluoroacetaldehyde Hemiaminals and Derivatives

Stereoselective Formation of Trifluoroethyl Amines

The stereoselective synthesis of amines bearing a trifluoroethyl group is a critical area of research, as the chirality of these compounds can profoundly influence their biological activity. A prevalent strategy for accessing enantioenriched α-trifluoromethyl amines involves the addition of various nucleophiles to trifluoromethyl imines. nih.gov Both aldimine and ketimine electrophiles have been utilized, leading to the formation of α-secondary and α-tertiary amines, respectively. nih.gov

Catalytic enantioselective reduction of trifluoromethyl-substituted imines stands out as a common and effective method. nih.gov The success of this approach often hinges on the stereoisomeric purity of the starting imine, as E and Z isomers can yield opposite enantiomers of the product. nih.gov The relative steric bulk and electronic nature of the substituents on the imine nitrogen and carbon atoms determine the predominant stereoisomer. nih.gov

Another powerful technique is the alkylation of trifluoromethyl-substituted imines with organometallic reagents. For instance, the addition of diorganozinc reagents to aryl trifluoromethyl imines has been successfully demonstrated. nih.gov These methods provide a direct route to α-trifluoromethylamines that contain an alkyl group at the stereocenter. nih.gov While chiral auxiliary-based methods have been historically significant, the development of catalytic enantioselective approaches is rapidly advancing the field. nih.gov

A highly stereoselective method for synthesizing non-racemic 3,3,3-trifluoroalanine involves the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate. mdpi.com The choice of reducing agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminium hydride (DIBAH), allows for an enantiodivergent synthesis, providing access to both enantiomers of the desired amino acid. mdpi.com Subsequent acidic hydrolysis of the resulting sulfinamides yields the final product. mdpi.com

MethodSubstrateReagent/CatalystKey Feature
Catalytic ReductionTrifluoromethyl-substituted iminesChiral catalystEnantioselective
AlkylationCF3-substituted iminesOrganometallic reagents (e.g., diorganozinc)Forms C-C bond at stereocenter
Chiral AuxiliaryIminesChiral sulfinyl groupDiastereoselective reduction

Advanced Approaches to N-Trifluoroethyl Indoles

Direct N-alkylation of the indole ring with a trifluoroethyl group presents a formidable challenge due to the reduced electrophilicity of trifluoroethyl halides. rsc.org However, several innovative strategies have emerged to overcome this hurdle. One notable approach involves the use of hypervalent iodine reagents, such as 2,2,2-trifluoroethyl(mesityl)iodonium triflate, which enables the direct C3-trifluoroethylation of indoles under metal-free conditions. rsc.orgmtak.hu While this method primarily targets the C3 position, it underscores the potential of hypervalent iodine chemistry in trifluoroethylation reactions.

More direct N-alkylation methods often rely on transition-metal catalysis. Palladium-catalyzed N-allylation of indoles with allylic carbonates has been shown to proceed with high enantioselectivity and regioselectivity for the branched product. mdpi.com Copper-catalyzed radical cross-coupling of unactivated alkyl halides with indoles has also been developed, offering a broad substrate scope that includes primary, secondary, and tertiary alkyl bromides. acs.org This method is particularly versatile for creating C(sp³)–N bonds. acs.org

For the specific synthesis of 1-(2,2,2-trifluoroethyl)indoles, traditional N-alkylation conditions using a strong base like potassium hydroxide in a polar aprotic solvent can be employed, although this may require elevated temperatures and careful optimization to achieve good yields. researchgate.net The choice of the alkylating agent is also critical; while trifluoroethyl iodide or bromide can be used, more reactive trifluoroethylating agents are often preferred.

Alkylation StrategyReagent/CatalystPosition of FunctionalizationKey Features
Hypervalent Iodine2,2,2-Trifluoroethyl(mesityl)iodonium triflateC3Metal-free, mild conditions rsc.orgmtak.hu
Palladium-CatalysisAllylic carbonates / Pd catalystN1High enantioselectivity mdpi.com
Copper-CatalysisAlkyl halides / Cu catalystN1Broad substrate scope, radical mechanism acs.org
Traditional N-AlkylationTrifluoroethyl halide / Strong baseN1Direct but can require harsh conditions researchgate.net

N-2,2,2-trifluoroethylisatin ketimines have gained significant attention as versatile synthons in organic chemistry since their initial development. researchgate.netmdpi.comnih.gov These compounds are typically synthesized through the condensation of isatins with 2,2,2-trifluoroethylamine. researchgate.net This reaction provides a direct route to these valuable building blocks, which can then be used in a variety of subsequent transformations. researchgate.netmdpi.comnih.gov

These ketimines serve as precursors to a wide range of complex heterocyclic structures, particularly spirocyclic oxindoles. researchgate.netmdpi.comnih.gov They can act as 1,3-dipoles in asymmetric [3+2] cycloaddition reactions, reacting with various dipolarophiles to afford highly functionalized spirooxindoles with excellent stereoselectivity. researchgate.netmdpi.com For the first time in 2015, N-2,2,2-trifluoroethylisatin ketimines were synthesized and utilized in a cascade reaction with cinnamaldehyde, catalyzed by prolinol silyl ether, to produce spiro-pyrrolidinyl oxindoles. mdpi.com More recently, their role as 1,2-dipolarophiles has been explored in the organocatalytic [3+2]-addition reaction with 1,4-dithiane-2,5-diol, leading to the enantio- and diastereoselective synthesis of N-2,2,2-trifluoroethylspirothiazolidine oxindole frameworks. rsc.org

The reactivity of N-2,2,2-trifluoroethylisatin ketimines has been extensively studied in various catalytic systems, leading to the development of novel synthetic methodologies for the construction of biologically relevant molecules. researchgate.netmdpi.comnih.gov

Catalytic Systems in Trifluoroethylation Reactions

Organocatalytic Asymmetric Synthesis of Spirocyclic Indole Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including spirocyclic indole derivatives. nih.govnih.govrsc.org Chiral spirooxindoles, in particular, are prevalent motifs in natural products and pharmaceuticals. rsc.org The use of N-2,2,2-trifluoroethylisatin ketimines in organocatalytic reactions has significantly expanded the accessible chemical space of these compounds. researchgate.netmdpi.com

A variety of organocatalytic asymmetric cycloaddition reactions involving N-2,2,2-trifluoroethylisatin ketimines have been reported. mdpi.com For example, the thiourea-catalyzed asymmetric [3+2] cycloaddition with aurones yields novel spiro[benzofuran-pyrrolidine-oxindole] skeletons with high diastereoselectivities and good enantioselectivities. mdpi.com Similarly, hydroquinine-derived organocatalysts promote the asymmetric [3+2] cycloaddition with 5-alkenyl thiazolones, producing pyrrolidinyl spirooxindole derivatives with excellent stereocontrol. mdpi.com

In addition to cycloadditions, organocatalysts have been employed in Michael addition reactions. An enantioselective Michael addition between N-2,2,2-trifluoroethylisatin ketimines and ethylene sulfonyl fluoride has been developed, providing access to isatin-derived α-(trifluoromethyl)imine derivatives with excellent yields and enantioselectivities. nih.gov Furthermore, newly designed 3-((2,2,2-trifluoroethyl)amino)indolin-2-ones have been utilized in a secondary amine-catalyzed Michael/hemiaminalization cascade reaction with α,β-unsaturated aldehydes to synthesize chiral fluoroalkyl-containing 3,2′-spirooxindole γ-lactams. rsc.orgresearchgate.net

Reaction TypeSubstratesOrganocatalystProductStereoselectivity
[3+2] CycloadditionN-2,2,2-trifluoroethylisatin ketimines, AuronesThiourea derivativeSpiro[benzofuran-pyrrolidine-oxindole]>20:1 dr, up to >99% ee mdpi.com
[3+2] CycloadditionN-2,2,2-trifluoroethylisatin ketimines, 5-Alkenyl thiazolonesHydroquinine derivativePyrrolidinyl spirooxindole>20:1 dr, 86–98% ee mdpi.com
Michael AdditionN-2,2,2-trifluoroethylisatin ketimines, Ethylene sulfonyl fluorideChiral catalystα-(trifluoromethyl)imine derivativeExcellent yields and ee nih.gov
Michael/Hemiaminalization3-((2,2,2-trifluoroethyl)amino)indolin-2-one, α,β-Unsaturated aldehydesSecondary amine3,2′-Spirooxindole γ-lactamup to >95:5 dr, up to 99% ee rsc.orgresearchgate.net

Metal-Free and Transition Metal-Catalyzed Processes

Both metal-free and transition metal-catalyzed reactions play crucial roles in the synthesis of trifluoroethylated indoles.

Metal-Free Processes:

Metal-free approaches offer the advantages of avoiding toxic and expensive metal catalysts, simplifying purification, and often proceeding under mild conditions. A notable metal-free method for the trifluoroethylation of indoles at the C3 position utilizes 2,2,2-trifluoroethyl(mesityl)iodonium triflate. mtak.hu This reaction is fast, efficient, and demonstrates high functional group tolerance. mtak.hu

Another significant advancement in metal-free trifluoroethylation is the use of trifluoroacetic acid as a stable and inexpensive fluorine source for the reductive trifluoroethylation of amines. nih.govresearchgate.net This catalyst-free method exhibits remarkable functional group tolerance and can be performed in conventional glassware without the strict exclusion of air or moisture. nih.govresearchgate.net Furthermore, metal-free trifluoromethylation of aromatic aldehydes and ketones, which can be precursors to trifluoroethylated compounds, has been achieved through a one-pot decarboxylative procedure. nih.govacs.org A triflic acid-catalyzed protocol for the O-trifluoroethylation of oxindoles using in situ generated 2,2,2-trifluorodiazoethane also represents a highly efficient metal- and additive-free strategy. rsc.org

Transition Metal-Catalyzed Processes:

Transition metal catalysis provides powerful and versatile methods for the formation of C-C and C-N bonds, which are essential for the synthesis of trifluoroethylated indoles. Iron-catalyzed C-H activation of indoles, followed by carbene insertion using trifluoroacetaldehyde N-triftosylhydrazone as a carbene precursor, offers a selective and efficient route to trifluoroethylated indoles. researchgate.net

Copper-catalyzed oxidative trifluoromethylation of indoles with CF3SO2Na has been developed as an efficient method for introducing a trifluoromethyl group, which can potentially be a precursor to a trifluoroethyl group. mdpi.com The presence of a base is critical for this reaction to proceed efficiently. mdpi.com Palladium-catalyzed reactions of aryl boronic acids with ICH2CF3 can also yield β,β,β-trifluoroethylarenes. nih.gov

Recent progress in transition-metal-catalyzed reactions involving trifluoro diazo compounds has provided a powerful approach to afford trifluoromethyl- and difluoromethyl-substituted compounds. researchgate.net These methods often involve the formation of a trifluoromethylated transition-metal carbene complex as a key intermediate. researchgate.net

ProcessCatalystSubstrateReagentKey Features
Metal-FreeNoneIndole2,2,2-Trifluoroethyl(mesityl)iodonium triflateC3-selective, mild conditions mtak.hu
Metal-FreeTriflic acidOxindole2,2,2-Trifluorodiazoethane (in situ)Chemoselective O-trifluoroethylation rsc.org
Metal-FreeNoneAminesTrifluoroacetic acidReductive trifluoroethylation nih.govresearchgate.net
Transition MetalIron(III)IndoleTrifluoroacetaldehyde N-triftosylhydrazoneC-H activation, carbene insertion researchgate.net
Transition MetalCopper(II)IndoleCF3SO2NaOxidative trifluoromethylation mdpi.com
Transition MetalPalladiumAryl boronic acidICH2CF3Cross-coupling nih.gov

Mechanistic Investigations and Computational Chemistry

Reaction Mechanism Elucidation

Free Energy Profiles and Rate-Determining Steps in Trifluoroethylation

The regioselectivity of indole (B1671886) trifluoroethylation is largely dictated by the kinetic stability of the intermediates formed during the reaction. Free energy profiles, calculated using computational methods, provide a quantitative picture of the reaction pathway, highlighting transition states and intermediates and identifying the rate-determining step. nih.govnih.gov

For the direct C-H trifluoroethylation of indoles using hypervalent iodine reagents, such as 2,2,2-trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate, computational studies have shown that the reaction proceeds through a σ-complex (Wheland-type intermediate). rsc.orgresearchgate.net The activation free energy required to reach the transition state for the formation of this intermediate is the critical factor determining the reaction's feasibility and regioselectivity.

Calculations reveal significant differences in the activation barriers for substitution at the C1 (N), C2, and C3 positions of the indole ring. The formation of the C3-substituted σ-complex is kinetically the most favorable path, featuring the lowest activation free energy. rsc.org This is followed by N1-substitution, while C2-substitution is highly unfavorable due to a prohibitively high energy barrier. rsc.org The rate-determining step is the formation of this initial σ-complex. Subsequent deprotonation to yield the final product is a rapid, low-barrier process, especially in the presence of a suitable base. rsc.org

Calculated Activation Gibbs Free Energies (ΔG‡) for Indole Trifluoroethylation. rsc.org
Position of SubstitutionActivation Gibbs Free Energy (kcal·mol-1)Kinetic Favorability
C3-PositionData Not Explicitly Stated, but Lowest BarrierMost Favorable
N1-Position30.2Less Favorable
C2-Position36.3 - 57.5 (for rearrangement from other complexes)Highly Unfavorable

Role of Basic Additives and Stereochemical Control

Basic additives play a crucial role in ensuring the efficiency and selectivity of trifluoroethylation reactions. In the absence of a base, the σ-complex intermediate can be deprotonated by another molecule of the starting indole. This leads to the formation of a dimeric side-product and stalls the desired reaction pathway. rsc.org

The introduction of a non-nucleophilic base, such as 2,6-lutidine or 2,6-di-tert-butylpyridine (B51100) (DTBP), provides a more efficient pathway for the deprotonation of the σ-complex. rsc.org Computational modeling supports this observation, showing that the free energy barrier for deprotonation by an external base is significantly lower than the barrier for dimerization. rsc.org This ensures that the reaction proceeds efficiently towards the desired C3-trifluoroethylated product.

Effect of Bases on the Trifluoroethylation of 1H-Indole. researchgate.net
BaseProduct Ratio (N1- vs C3-substitution)
2,6-lutidine1:100
Pyridine1:100
2,6-di-tert-butylpyridine (DTBP)1:100
Triethylamine (TEA)1:100
Potassium Carbonate (K2CO3)1:10
Sodium Carbonate (Na2CO3)1:10

Stereochemical control is a fundamental challenge in organic synthesis. rijournals.com In the context of trifluoroethylation, achieving enantioselectivity often requires the use of chiral catalysts or enzymes. For instance, engineered cytochrome P450 enzymes have been utilized for the highly enantioselective trifluoroethylation of C(sp³)–H bonds in tertiary amines. researchgate.net This approach relies on the enzyme's chiral active site to control the stereochemical outcome of the carbene insertion reaction.

Radical Pathways in Photoredox-Catalyzed Reactions

Visible-light photoredox catalysis offers a powerful method for generating radical species under mild conditions, enabling a wide range of transformations, including the functionalization of indoles. nih.govacs.orgacs.org The general mechanism involves a photocatalyst, such as tris(2,2'-bipyridyl)ruthenium(II), which becomes a potent single-electron reductant upon excitation with visible light. nih.gov

This excited-state photocatalyst can reduce a suitable precursor, like a fluoroalkyl halide, to generate a trifluoroethyl radical. acs.org This highly reactive radical can then add to the electron-rich indole ring, typically at the C3 position, to form a radical intermediate. Subsequent oxidation and deprotonation steps yield the final trifluoroethylated indole product. rsc.org These radical processes expand the toolkit for indole functionalization, providing pathways that are complementary to ionic mechanisms. rsc.org

Proposed Iron(III)-Carbene Insertion Mechanisms

Transition metal catalysis provides an alternative strategy for C-H functionalization. Iron, being an abundant and low-cost metal, has garnered significant attention for catalyzing carbene-transfer reactions. nih.gov The proposed mechanism for iron-catalyzed trifluoroethylation involves the reaction of an iron catalyst with a carbene precursor, typically 2,2,2-trifluorodiazoethane, to form a highly electrophilic iron-carbene intermediate. researchgate.netnih.gov

This iron-carbene species can then undergo insertion into a C-H bond of the substrate. nih.gov In the case of an indole derivative, this insertion could potentially occur at an N-H or C-H bond. The selectivity of this insertion is influenced by the electronic properties of the C-H bond; for example, the strong electron-donating character of a nitrogen atom can render adjacent α-amino C–H bonds more reactive toward the electrophilic iron-carbene. nih.gov The challenge in these reactions often lies in controlling the chemoselectivity between C(sp²)-H and C(sp³)-H bond insertion, as well as preventing competing reactions like cyclopropanation. nih.gov

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for modeling reaction mechanisms, predicting reactivity, and explaining selectivity. wiley-vch.desemanticscholar.org By approximating the electronic density of a system, DFT allows for the calculation of molecular energies and structures with a favorable balance of accuracy and computational cost. researchgate.net

In the study of indole trifluoroethylation, DFT calculations have been instrumental in providing a deep understanding of the reaction's unique C3 selectivity. rsc.orgresearchgate.net As discussed previously, calculations of the free energy profile for the reaction of an indole with a trifluoroethylating agent show a clear kinetic preference for attack at the C3 position. rsc.org DFT models have successfully excluded the formation of the C2-substituted isomer by demonstrating the high activation energies associated with its formation, which aligns with experimental observations where this isomer is not detected. rsc.org

Furthermore, DFT studies have been used to rationalize the role of the base in the reaction. Calculations confirm that in the absence of a base, indole self-protonation can occur, leading to side products. The modeling shows that the deprotonation of the key σ-complex by an added base like DTBPy has a much lower energy barrier than the competing dimerization pathway, thus explaining the experimental requirement for a base to achieve high product yields. rsc.org These theoretical insights are crucial for reaction optimization and the rational design of new synthetic methodologies. researchgate.netacs.org

Molecular Mechanics and Conformational Analysis

Molecular mechanics and conformational analysis are pivotal in determining the three-dimensional arrangement of atoms in 1-(2,2,2-Trifluoroethyl)indol-4-amine (B2759922) and the associated energy landscapes. The presence of the trifluoroethyl group at the N1 position of the indole ring introduces specific conformational preferences due to steric and electronic effects.

Computational studies on related N-substituted indoles reveal that the orientation of the substituent relative to the indole plane is a key determinant of conformational stability. For the this compound, the rotation around the N-CH2 bond is of particular interest. The bulky and highly electronegative trifluoromethyl group influences the rotational barrier and the preferred dihedral angles.

In analogous structures, such as N-trifluoroethyl derivatives of other heterocycles, the gauche and anti conformations are often the most stable. The relative energies of these conformers are dictated by a balance of steric hindrance and hyperconjugative interactions. It is hypothesized that for this compound, the anti-conformer, where the CF3 group is directed away from the indole ring, would be significantly populated to minimize steric clash. However, gauche conformations stabilized by weak intramolecular interactions cannot be ruled out.

To illustrate the energetic landscape, a representative potential energy surface scan for a model N-trifluoroethyl-substituted aromatic amine is presented below. This data, while not specific to the title compound, provides a reasonable approximation of the conformational energetics.

ConformerDihedral Angle (N-C-C-F, degrees)Relative Energy (kcal/mol)Population (%)
Anti180.00.0065.2
Gauche 160.00.8517.4
Gauche 2-60.00.8517.4

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the electronic structure of this compound, providing a localized picture of bonding and orbital interactions. This analysis helps in understanding the charge distribution, hybridization, and delocalization of electron density within the molecule.

The presence of the electron-withdrawing trifluoroethyl group at the indole nitrogen and the electron-donating amino group at the 4-position creates a unique electronic profile. The NBO analysis would reveal the natural atomic charges, highlighting the electron-deficient nature of the CF3 group and the electron-rich character of the amino group and the indole ring.

A summary of pertinent NBO analysis data from a computational study on a related substituted indole is provided in the table below to exemplify the types of insights gained from this method.

AtomNatural Charge (e)Hybridization
N (indole)-0.45sp2.1
C (indole, C4)-0.28sp2.0
N (amino)-0.85sp2.5
C (CH2)0.15sp3.0
C (CF3)0.70sp3.0
F-0.35sp3.5

The stabilization energies (E(2)) from second-order perturbation theory analysis within the NBO framework quantify the strength of these donor-acceptor interactions. For instance, the interaction between the lone pair of the amino nitrogen (LP(N)) and the π* orbitals of the indole ring is expected to be significant, indicating substantial electron donation.

Investigation of Intermolecular Interactions and Non-Covalent Forces

The intermolecular interactions of this compound are critical for understanding its solid-state structure and physical properties. The molecule possesses several functional groups capable of engaging in various non-covalent interactions.

The primary intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces. The amino group at the 4-position can act as a hydrogen bond donor, while the nitrogen atom of the indole ring and the fluorine atoms of the trifluoroethyl group can act as hydrogen bond acceptors.

The strong dipole moment arising from the trifluoromethyl group will lead to significant dipole-dipole interactions, influencing the packing of the molecules in the solid state. Furthermore, the planar indole ring can participate in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. The trifluoroethyl group, despite its polarity, also contributes to London dispersion forces due to its size and number of electrons.

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)
Hydrogen BondingN-H (amino)N (indole), F (CF3)3-7
π-π StackingIndole RingIndole Ring1-3
Dipole-Dipole-CF3-CF31-2
C-F···H-CC-FC-H0.5-1.5

An in-depth examination of the medicinal chemistry principles underpinning the design and activity of this compound reveals a strategic combination of a privileged indole scaffold with the unique properties of fluorine. This article explores the structure-activity relationships (SAR) and design strategies that are relevant to this specific chemical entity.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR provides unique insights that are complementary to standard ¹H and ¹³C NMR techniques.

¹⁹F NMR as a Probe for Chemical Biology and Environmental Changes

The fluorine-19 (¹⁹F) nucleus is exceptionally well-suited as a probe for NMR spectroscopy. It has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, third only to ³H and ¹H. wikipedia.orghuji.ac.il A key advantage of ¹⁹F NMR in chemical biology is the near-total absence of fluorine in native biological systems, which results in background-free spectra where only the fluorinated probe molecule is observed.

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, spanning a range of approximately 800 ppm. wikipedia.org For organofluorine compounds, this range is typically narrower but still substantial. wikipedia.org This sensitivity means that even subtle changes in the molecule's surroundings—such as binding to a protein, changes in solvent polarity, or conformational shifts—can induce significant and measurable changes in the ¹⁹F chemical shift.

In the context of 1-(2,2,2-Trifluoroethyl)indol-4-amine (B2759922), the trifluoromethyl (-CF₃) group serves as an ideal NMR probe. The three equivalent fluorine atoms give rise to a single, sharp resonance in the ¹⁹F spectrum. The position of this signal can provide valuable information about the molecule's interactions. For instance, if the indole (B1671886) moiety binds to a biological macromolecule, the CF₃ group's chemical shift is expected to change, allowing for the study of binding events and the determination of binding constants. While specific studies on this compound as a biological probe are not extensively documented, the principles of ¹⁹F NMR suggest its strong potential for such applications.

Table 1: Predicted ¹⁹F NMR Characteristics for the Trifluoroethyl Group

ParameterPredicted Value/CharacteristicRationale
Chemical Shift (δ) -50 to -70 ppm (relative to CFCl₃)This is the typical range for trifluoromethyl groups attached to an aliphatic carbon. wikipedia.org The exact shift is sensitive to solvent and local electronic environment. researchgate.net
Multiplicity TripletThe ¹⁹F signal will be split by the two adjacent protons of the ethyl group (-CH₂-), following the n+1 rule (2+1=3).
¹⁹F-¹H Coupling (³JFH) ~10 HzThis is a typical value for three-bond fluorine-proton coupling in trifluoroethyl systems.
Signal Intensity HighDue to the high sensitivity of the ¹⁹F nucleus and the presence of three equivalent fluorine atoms. huji.ac.il

Stereochemical Analysis using Chiral Solvating Agents and NMR

Stereochemical analysis by NMR is crucial for determining the enantiomeric purity of chiral compounds. Although this compound is an achiral molecule, this analytical technique is highly relevant for its potential chiral derivatives or related chiral analogues. The method involves the use of a chiral solvating agent (CSA), which is an enantiomerically pure compound that interacts non-covalently with the enantiomers of a chiral analyte. researchgate.netnih.gov

These interactions lead to the formation of transient diastereomeric complexes, which are intrinsically different in energy and magnetic environment. nih.gov As a result, the enantiomers of the analyte, which are indistinguishable in a standard NMR spectrum (isochronous), give rise to separate, distinct signals (anisochronous) in the presence of the CSA. The relative integration of these separated signals allows for the direct quantification of the enantiomeric excess (ee).

The formation of these diastereomeric complexes relies on multiple non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov For a chiral analogue of this compound, the indole ring, the amine group, and the trifluoroethyl group could all participate in these interactions with a suitable CSA. For example, chiral acids are often used as CSAs for analyzing the enantiopurity of amines. researchgate.net

Table 2: Common Chiral Solvating Agents (CSAs) and Their Mechanism

Chiral Solvating Agent (CSA)Analyte Functional GroupKey Interactions
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL) Amines, Carboxylic Acids, AlcoholsHydrogen bonding, π-π stacking
(R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol Amines, Amides, EstersHydrogen bonding, π-π stacking
(R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine Amines, AlcoholsHydrogen bonding, π-π stacking, dipole-dipole

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups, bonding, and conformational structure of a molecule. nih.gov The techniques are complementary; bands that are strong in IR spectra are often weak in Raman spectra and vice versa. spectroscopyonline.com

For this compound, the vibrational spectrum is a composite of the modes from the indole ring, the 4-amino substituent, and the 1-(trifluoroethyl) substituent. The frequencies of these vibrations are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding.

Indole Ring Modes : The indole ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1430-1625 cm⁻¹ region. scialert.net

Amino Group Modes : The -NH₂ group shows symmetric and asymmetric N-H stretching bands, typically in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode appears around 1600 cm⁻¹.

Trifluoroethyl Group Modes : The C-F stretching vibrations of the -CF₃ group are particularly strong in the IR spectrum and are expected in the 1100-1300 cm⁻¹ range. benthamopen.com The CH₂ group will have stretching modes around 2850-2960 cm⁻¹.

Analysis of shifts in these characteristic frequencies upon changes in temperature, solvent, or physical state can reveal information about different molecular conformers and the strength of intermolecular bonds.

Table 3: Predicted Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch (asymmetric & symmetric) 3300 - 3500Medium-StrongWeak
Aromatic C-H Stretch 3000 - 3100MediumStrong
Aliphatic C-H Stretch (-CH₂-) 2850 - 2960MediumMedium
Aromatic C=C Stretch 1430 - 1625StrongStrong
N-H Bend 1580 - 1650StrongWeak
C-F Stretch (asymmetric & symmetric) 1100 - 1300Very StrongMedium
C-N Stretch 1250 - 1350StrongMedium

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and torsional angles, as well as how molecules pack together in the crystal lattice.

While the specific crystal structure of this compound is not publicly available, its solid-state structure can be predicted based on data from closely related compounds, such as 5-aminoindole (B14826) and other trifluoromethyl-containing molecules. acs.orgnih.gov

Table 4: Predicted Key Structural Parameters from X-ray Crystallography

ParameterPredicted ValueBasis of Prediction
Indole Ring Planarity High (low deviation from planarity)Characteristic of the indole scaffold. mdpi.com
C-N Bond Length (amine) ~1.38 ÅBased on data for 5-aminoindole. acs.org
C-F Bond Length (-CF₃) ~1.34 ÅTypical C(sp³)-F bond length. nih.gov
Intermolecular Interactions N-H···N hydrogen bonds, π-π stacking, C-H···F interactionsCommon packing motifs in aminoindoles and fluorinated aromatic compounds. acs.orgnih.gov
Crystal System Monoclinic or OrthorhombicCommon space groups for substituted indoles. acs.orgmdpi.com

Broader Research Applications and Future Directions

Role in Chemical Biology Probes and Tools

The indole (B1671886) nucleus is a common motif in fluorescent probes due to its inherent photophysical properties. nih.govmdpi.comresearchgate.net However, the intrinsic fluorescence of the parent indole scaffold can be weak for certain applications, necessitating modifications to enhance its quantum yield and other photophysical characteristics. digitellinc.com The introduction of a trifluoroethyl group at the N1 position of the indole ring, as seen in 1-(2,2,2-trifluoroethyl)indol-4-amine (B2759922), can significantly influence the electronic environment of the chromophore. This alteration can lead to changes in absorption and emission wavelengths, as well as the fluorescence quantum yield. digitellinc.com

Fluorinated indole derivatives are being explored as chemical means to investigate biological structures and processes. nih.gov For instance, fluorinated indoles have been synthesized as analogues of nucleosides to probe the forces that stabilize the secondary structure of RNA. nih.gov The trifluoroethyl group, with its potential for ¹⁹F NMR detection, offers an additional analytical handle for studying molecular interactions and localization within biological systems. While direct studies on this compound as a chemical probe are not yet prevalent in the literature, its structural components suggest a strong potential for such applications. The amine group at the 4-position provides a convenient point for conjugation to biomolecules or other signaling moieties, further enhancing its utility as a bespoke chemical probe. researchgate.net

Table 1: Potential Applications of this compound in Chemical Biology

Application AreaRationale
Fluorescent Probes The trifluoroethyl group can modulate the photophysical properties of the indole scaffold, potentially leading to probes with improved brightness and stability. The amine group allows for conjugation to targeting molecules. nih.govdigitellinc.com
¹⁹F NMR Probes The trifluoroethyl group provides a distinct ¹⁹F NMR signal, enabling the study of molecular interactions and dynamics in complex biological environments.
RNA Structure Probes Fluorinated indoles can serve as nucleoside analogues to investigate the forces governing RNA secondary structure. nih.gov
Bioimaging Agents Conjugation of the amine group to specific ligands could allow for targeted imaging of cells and tissues. researchgate.net

Potential Applications in Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the design and study of complex chemical systems held together by non-covalent interactions. The structure of this compound contains several features that make it an interesting building block for supramolecular assemblies. The indole ring itself can participate in π-π stacking interactions, a common motif in the construction of supramolecular architectures.

Advanced Materials Science Applications for Fluorinated Building Blocks

Fluorinated building blocks are of considerable interest in materials science due to the unique properties conferred by the fluorine atoms. rsc.org The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, while also modifying the electronic properties of materials. rsc.orgrsc.org Consequently, fluorinated polymers often find use in high-performance applications. acs.orgresearchgate.netmdpi.com

The compound this compound can be considered a valuable fluorinated building block for the synthesis of advanced materials. The indole moiety is known to be a good charge transporter, and its incorporation into polymers can lead to materials with interesting electronic and optoelectronic properties. rsc.org The presence of the trifluoroethyl group can further enhance these properties by lowering the HOMO and LUMO energy levels, which can facilitate electron injection and improve the material's resistance to oxidative degradation. rsc.org

The amine functionality on the indole ring provides a reactive handle for polymerization reactions, allowing for the incorporation of this fluorinated indole unit into a variety of polymer backbones. For example, it could be used to create fluorinated polyimides or polyamides with enhanced thermal stability and desirable electronic characteristics. Such materials could find applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The C–H⋯F interactions may also play a role in the solid-state packing of these materials, potentially leading to enhanced charge carrier mobility. rsc.org

Table 2: Potential Material Science Applications of this compound

Material TypePotential PropertiesPotential Applications
Fluorinated Polymers Enhanced thermal stability, chemical resistance, modified electronic properties. rsc.orgrsc.orgHigh-performance coatings, membranes, electronic components.
Organic Semiconductors Improved electron injection, increased oxidative stability, potentially enhanced charge carrier mobility. rsc.orgOrganic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs).
Functional Coatings Low surface energy, hydrophobicity. rsc.orgAnti-fouling and self-cleaning surfaces.

Emerging Synthetic Strategies for Trifluoroethyl-Containing Compounds

The development of efficient methods for the introduction of the trifluoroethyl group into organic molecules is an active area of research. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net Historically, the synthesis of trifluoroethylated indoles involved multi-step sequences. rsc.orgsemanticscholar.org However, recent advances have focused on the direct C-H trifluoroethylation of indoles, offering more atom-economical and efficient routes to these valuable compounds. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net

One promising strategy involves the use of hypervalent iodine reagents, such as 2,2,2-trifluoroethyl(mesityl)-iodonium triflate, which can deliver the trifluoroethyl group to the C3 position of indoles with high selectivity under mild, metal-free conditions. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net This method exhibits excellent functional group tolerance, making it applicable to a wide range of indole substrates. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net

Another emerging area is the use of visible-light photoredox catalysis. acs.orgmdpi.comnih.govrsc.orgnih.gov These methods often utilize a photocatalyst that, upon irradiation with visible light, can generate a trifluoroethyl radical from a suitable precursor. This radical can then react with the indole nucleus to afford the desired trifluoroethylated product. Photoredox catalysis is attractive due to its mild reaction conditions and the use of a sustainable energy source. acs.org

Furthermore, metal-free reductive N-trifluoroethylation of indoles using trifluoroacetic acid and a reducing agent has also been reported, providing a switchable method for either N-trifluoroethylation or N-trifluoroacetylation. acs.org These modern synthetic strategies are continually expanding the toolkit available to chemists for the synthesis of trifluoroethyl-containing compounds like this compound, facilitating their exploration in various scientific disciplines.

Table 3: Comparison of Emerging Synthetic Strategies for Trifluoroethylation of Indoles

Synthetic StrategyKey FeaturesAdvantages
Hypervalent Iodine Reagents Metal-free, high C3 selectivity. rsc.orgrsc.orgsemanticscholar.orgresearchgate.netMild conditions, high functional group tolerance, rapid reactions. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net
Visible-Light Photoredox Catalysis Use of light as a sustainable energy source, radical-based mechanism. acs.orgmdpi.comnih.govrsc.orgnih.govMild conditions, high regioselectivity, applicable to a broad range of substrates. acs.org
Reductive N-alkylation Metal-free, uses inexpensive reagents like trifluoroacetic acid. acs.orgSwitchable between N-trifluoroethylation and N-trifluoroacetylation. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the 2,2,2-trifluoroethyl group to indole derivatives like 1-(2,2,2-Trifluoroethyl)indol-4-amine?

  • Methodological Answer : The trifluoroethyl group is typically introduced via nucleophilic substitution or alkylation reactions. For example, 2,2,2-trifluoroethyl trifluoromethanesulfonate can react with indole precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile (MeCN) at 20–25°C . Catalysts such as palladium or copper may enhance reaction efficiency in cross-coupling steps, as seen in analogous indole syntheses . Yield optimization often requires inert atmospheres and temperature control.

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm substituent positions. For example, the trifluoroethyl group’s protons appear as a quartet (δ ~4.8–5.2 ppm) due to coupling with fluorine .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, while fragmentation patterns identify structural motifs .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity using C18 columns and acetonitrile/water gradients .

Q. What experimental approaches determine the compound’s physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer :

  • LogP (Partition Coefficient) : Shake-flask method with octanol/water phases, analyzed via UV spectrophotometry or LC-MS .
  • Solubility : Kinetic solubility assays in PBS (pH 7.4) or DMSO followed by nephelometry or HPLC quantification .
  • Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition temperatures .

Advanced Research Questions

Q. How does the 2,2,2-trifluoroethyl group influence pharmacological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Enzyme Assays : Use recombinant enzymes (e.g., kinases or cytochrome P450 isoforms) to measure IC₅₀ values. For example, fluorometric assays with substrate analogs (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) track inhibition kinetics .
  • Fluorine Effects : The trifluoroethyl group’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets, as shown in docking studies with fluorine-specific force fields (e.g., CFF91) .

Q. What computational strategies predict the compound’s binding affinity to serotonin receptors or other CNS targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with receptors (e.g., 5-HT₃). Adjust parameters for fluorine’s electronegativity and van der Waals radii .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess trifluoroethyl-induced conformational changes in target proteins .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Assay Replication : Repeat experiments in triplicate with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Buffer Optimization : Test pH (6.5–8.0) and ionic strength to minimize false positives from non-specific binding .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics or cellular viability assays (e.g., MTT) .

Q. What methodologies optimize low-yield reactions during scale-up synthesis?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. CuI for coupling reactions; copper often improves trifluoroethylation yields in indole systems .
  • Solvent Effects : Replace MeCN with DMF or toluene to enhance solubility of intermediates, as demonstrated in triazolylpyrazine syntheses .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction times and byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.